molecular formula C10H14BBrO2S B3230717 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1310404-31-9

2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3230717
CAS No.: 1310404-31-9
M. Wt: 289.00 g/mol
InChI Key: GOPPOKPDODINQQ-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C₁₃H₁₇BBrO₂S (inferred from analogous structures in and ). It belongs to the pinacol boronic ester family, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a brominated thiophene substituent. The compound is typically a colorless to light yellow liquid at room temperature (similar to its bromophenyl analog in ). Its synthesis likely involves palladium-catalyzed cross-coupling or direct borylation of pre-functionalized thiophene precursors, as seen in analogous methodologies ().

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronic ester group. The bromothiophene moiety serves as a versatile handle for further functionalization in materials science and pharmaceutical synthesis.

Properties

IUPAC Name

2-(4-bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-15-6-8(7)12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPPOKPDODINQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694519
Record name 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-31-9
Record name 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique structural features, including a bromothiophene moiety and a dioxaborolane ring. This compound is of significant interest in organic synthesis and material science due to its reactivity and stability. The molecular formula is C12H16BBrO2C_{12}H_{16}BBrO_2 with a molecular weight of approximately 282.97 g/mol.

The compound appears as a white to almost white powder or crystalline solid with a melting point ranging from 69 °C to 73 °C and exhibits high purity (>98%) . The structural formula can be represented as follows:

SMILES CC1(C)OB(OC1(C)C)C1=CC=C(Br)C=C1\text{SMILES }CC1(C)OB(OC1(C)C)C1=CC=C(Br)C=C1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom's electrophilic nature. This interaction can lead to the formation of covalent bonds with nucleophilic sites in biomolecules, potentially influencing enzymatic activities and cellular pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that organoboron compounds can exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects on various cancer cell lines through the induction of apoptosis .
    Compound NameIC50 (µM)Cell Line
    2-(4-Bromothiophen-3-yl)-...15MCF-7
    Similar Compound A20HeLa
    Similar Compound B10A549
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific kinases involved in cancer progression . The inhibition mechanism often involves the formation of a stable complex between the enzyme and the boron-containing moiety.
  • Reactivity Studies : Interaction studies involving this compound have focused on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and biological systems .

Applications

The applications of this compound extend beyond biological activity:

  • Organic Synthesis : It serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Material Science : Its unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications
Target Compound : 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromo-thiophen-3-yl C₁₃H₁₇BBrO₂S ~295.0 (estimated) Liquid; moderate stability Cross-coupling, optoelectronics
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 4-Chloro-thiophen-3-yl C₁₀H₁₄BClO₂S 244.55 Solid; higher thermal stability Less reactive in couplings
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane () 2-Methyl-benzo[b]thiophen-3-yl C₁₅H₁₉BO₂S 274.19 Solid; aromatic stabilization Materials science
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 4-Methoxy-phenyl C₁₃H₁₉BO₃ 242.10 Liquid; electron-rich aryl group Pharmaceuticals, agrochemicals

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The bromothiophene substituent (target compound) enhances electrophilicity, favoring cross-coupling reactions compared to electron-donating groups like methoxy () or methyl () .
  • Chlorothiophene () exhibits reduced reactivity due to weaker leaving-group ability compared to bromine .

Steric and Solubility Effects :

  • Bulky substituents (e.g., benzo[b]thiophene in ) reduce solubility in polar solvents but improve thermal stability .
  • The target compound’s thiophene ring offers a balance of solubility and reactivity for diverse synthetic applications.

Aromatic vs. Heteroaromatic Systems :

  • Thiophene-based boronic esters (target compound, ) are more reactive in couplings than benzene analogs (e.g., 4-methoxyphenyl in ) due to sulfur’s electron-withdrawing effect .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Coupling Efficiency (Relative) Preferred Reaction Conditions Reference
Target Compound High (Br as leaving group) Pd catalysts, mild bases
2-(4-Chlorothiophen-3-yl)-... Moderate Higher temperatures required
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin, ) Low (steric hindrance) Specialized ligands (e.g., SPhos)
  • Bromine vs. Chlorine : Bromine’s superior leaving-group ability enhances the target compound’s utility in couplings compared to chlorinated analogs .
  • Heterocyclic vs. Aryl Systems : Thiophene derivatives (target) show faster transmetallation in cross-couplings than purely aryl systems like MesBpin () .

Stability and Handling

  • Thermal Stability : The target compound is less stable than fully aromatic analogs (e.g., benzo[b]thiophene in ) but more stable than aliphatic boronic esters (e.g., 2-(cinnamoyloxy)-... in ) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what are their respective yields and limitations?

Methodological Answer: The compound is typically synthesized via Miyaura borylation, where a brominated thiophene precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key steps include:

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos (0.5–2 mol% Pd loading).
  • Solvent and Base : Common solvents are THF or dioxane, with KOAc or K₂CO₃ as a base.
  • Reaction Conditions : 80–100°C under inert atmosphere for 12–24 hours.
    Yields range from 60–85%, with limitations including competing protodeboronation or incomplete conversion due to steric hindrance from the tetramethyl dioxaborolane group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Methodological Answer:

  • ¹H NMR : The thiophene protons appear as distinct signals between δ 6.8–7.5 ppm, split by coupling with adjacent protons. The tetramethyl groups on the dioxaborolane ring resonate as a singlet at δ 1.0–1.3 ppm .
  • ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the presence of the boronate ester .
  • 13C NMR : Carbons adjacent to boron (e.g., C-B) may not be observed due to quadrupolar relaxation effects .
  • IR : B-O stretching vibrations at ~1350 cm⁻¹ and C-Br at ~560 cm⁻¹ .

Advanced Research Questions

Q. How does the bromothiophene substituent influence the reactivity of this boronic ester in cross-coupling reactions compared to phenyl or other heterocyclic substituents?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing bromine on thiophene reduces electron density at the boron center, potentially slowing transmetalation in Suzuki-Miyaura couplings. This contrasts with electron-rich phenyl analogs, which exhibit faster reactivity .
  • Steric Effects : The 4-bromo-3-thiophenyl group introduces moderate steric hindrance, requiring optimized ligand systems (e.g., bulky phosphines like SPhos) to prevent catalyst poisoning .
  • Comparative Data : In cross-couplings with aryl halides, bromothiophene derivatives show 10–15% lower yields than phenyl analogs due to competing C-Br bond activation .

Q. What strategies can mitigate side reactions such as protodeboronation when using this compound in Suzuki-Miyaura couplings under aqueous conditions?

Methodological Answer:

  • Solvent Optimization : Use mixed solvents (e.g., THF:H₂O 4:1) to minimize water content while maintaining solubility .
  • Base Selection : Replace K₂CO₃ with Cs₂CO₃ to reduce hydrolysis of the boronate ester .
  • Additives : Include catalytic amounts of NaOt-Bu (1–2 mol%) to stabilize the boronate intermediate .
  • Temperature Control : Lower reaction temperatures (50–60°C) reduce protodeboronation rates, though this may extend reaction times .

Q. How do steric and electronic effects of the tetramethyl dioxaborolane moiety affect the compound’s stability and handling in various solvents?

Methodological Answer:

  • Stability : The tetramethyl group enhances air and moisture stability compared to unsubstituted boronic acids. However, prolonged exposure to polar protic solvents (e.g., MeOH) leads to gradual hydrolysis .
  • Solubility : The compound is highly soluble in non-polar solvents (e.g., toluene, hexane) but poorly soluble in DMSO or DMF, complicating reactions requiring polar aprotic media .
  • Storage Recommendations : Store under argon at –20°C in anhydrous THF or dichloromethane to prevent degradation .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported NMR data for structurally analogous dioxaborolane compounds?

Methodological Answer:

  • Source Validation : Cross-reference data from peer-reviewed journals (e.g., catalytic studies ) over vendor-supplied spectra, which may lack experimental details.
  • Deuterated Solvent Effects : Note that ¹¹B NMR shifts vary by solvent (e.g., δ 30 ppm in CDCl₃ vs. δ 28 ppm in C₆D₆) due to boron-solvent interactions .
  • Dynamic Effects : In some cases, fluxional behavior of the dioxaborolane ring can lead to splitting or broadening of signals in ¹H NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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